![molecular formula C22H19N3O3 B2892499 4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 942002-20-2](/img/structure/B2892499.png)
4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
The compound is a derivative of pyrazolo[1,5-c][1,3]oxazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-c][1,3]oxazine ring, substituted with various functional groups. The presence of these functional groups would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions characteristic of their functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a phenol group could make the compound acidic .Scientific Research Applications
Synthesis and Structural Analysis
Research in heterocyclic chemistry often involves the synthesis and structural analysis of compounds with complex rings, such as oxazines, pyrazoles, and others. For example, studies on the ring transformation of benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolopyranopyrimidinones illustrate the intricate processes involved in creating and understanding such molecules (Kurasawa et al., 1988). These synthetic pathways are crucial for developing novel compounds with potential pharmacological activities.
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations are essential for predicting the interaction of heterocyclic compounds with biological targets. A study on the molecular structure and spectroscopic data of a related compound using DFT calculations highlighted the importance of such analyses in understanding the bioactivity of complex molecules (Viji et al., 2020). These studies contribute to the design of molecules with specific biological activities, including potential anticancer or antimicrobial properties.
Pharmacological Activities
Several heterocyclic compounds are investigated for their pharmacological activities, including antioxidant, anticancer, and antimicrobial effects. For instance, compounds based on pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their biological activities, demonstrating the potential therapeutic applications of such molecules (Mahmoud et al., 2017). These research efforts are crucial for the development of new drugs and therapeutic agents.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus a key player in cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the G1-S phase transition . This can lead to cell cycle arrest, preventing the cell from dividing. In the context of cancer cells, this can inhibit tumor growth .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Future Directions
properties
IUPAC Name |
4-(7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-20-6-2-5-17-19-12-18(14-7-9-16(26)10-8-14)24-25(19)22(28-21(17)20)15-4-3-11-23-13-15/h2-11,13,19,22,26H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCTLSFBYNKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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